
1-(Pyrazin-2-yl)piperidin-4-one
Vue d'ensemble
Description
“1-(Pyrazin-2-yl)piperidin-4-one” is a chemical compound with the CAS Number: 116247-99-5 . It has a molecular weight of 177.21 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “1-(Pyrazin-2-yl)piperidin-4-one”, has been achieved through various methods. For instance, one method involves an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . Another method involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones .Molecular Structure Analysis
The InChI code for “1-(Pyrazin-2-yl)piperidin-4-one” is 1S/C9H11N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-(Pyrazin-2-yl)piperidin-4-one” is a powder that is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Drug Design and Pharmaceutical Industry
Piperidines, which include “1-(Pyrazin-2-yl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
“1-(Pyrazin-2-yl)piperidin-4-one” can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidines, including “1-(Pyrazin-2-yl)piperidin-4-one”, have been studied for their biological and pharmacological activity . This makes them potential candidates for the development of new drugs .
Synthesis of Biologically Active Piperidines
“1-(Pyrazin-2-yl)piperidin-4-one” can be used as a substrate for the synthesis of biologically active piperidines . This is an important task in modern organic chemistry .
Synthesis of Novel Compounds of Biological Interest
“1-(Pyrazin-2-yl)piperidin-4-one” has been used in the synthesis of novel compounds of biological interest . For example, it has been used in the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1- (piperidin-4-yl)-1 H -benzo [ d ]imidazol-2 (3 H)-one .
Alkylation Reactions
“1-(Pyrazin-2-yl)piperidin-4-one” can be used in alkylation reactions . For instance, it has been used in alkylation using different alkyl/aryl halides .
Safety And Hazards
The safety information for “1-(Pyrazin-2-yl)piperidin-4-one” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Orientations Futures
Piperidones, including “1-(Pyrazin-2-yl)piperidin-4-one”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, future research may focus on synthesizing new piperidone derivatives and exploring their potential biological activities.
Propriétés
IUPAC Name |
1-pyrazin-2-ylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCSQADQDLPZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305307 | |
| Record name | 1-(2-Pyrazinyl)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)piperidin-4-one | |
CAS RN |
116247-99-5 | |
| Record name | 1-(2-Pyrazinyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116247-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyrazinyl)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


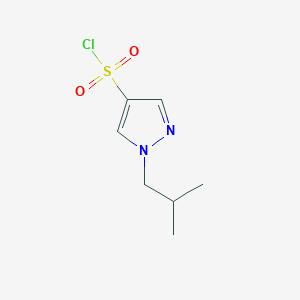
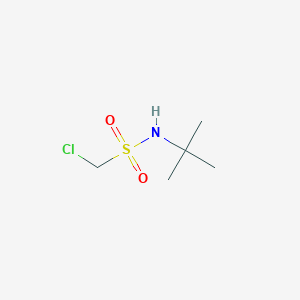


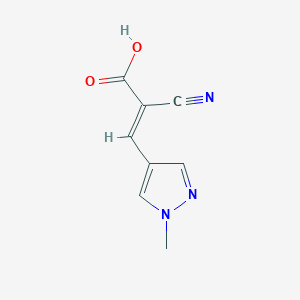
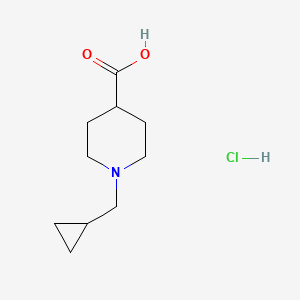

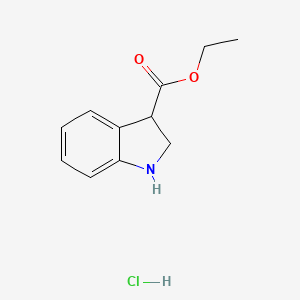

![Spiro[2.4]hept-4-en-6-one](/img/structure/B3375947.png)


